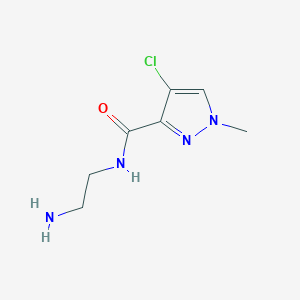
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea is a useful research compound. Its molecular formula is C34H32N4O3 and its molecular weight is 544.655. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urea-Based Biosensors
Recent advancements in urea-based biosensors have demonstrated their potential in detecting and quantifying urea concentrations. Urea is a significant compound in the human body as an end product of nitrogen metabolism, and its abnormal levels are associated with various health conditions. Biosensors employing enzyme urease as a bioreceptor element have been developed, utilizing materials such as nanoparticles, conducting polymers, and carbon materials. These biosensors are crucial for applications in healthcare, agriculture, fisheries, and dairy industries due to their ability to detect urea with high sensitivity and specificity (Botewad et al., 2021).
Urea in Wine Analysis
The determination of urea concentration in wine is crucial due to its role in the formation of ethyl carbamate, a known carcinogen. Although not routinely measured, the concentration of urea in wine is essential for understanding yeast metabolism and preventing ethyl carbamate production. Various methods, including color-forming reactions, enzymatic hydrolysis, and chromatographic separation, are employed to determine urea levels in wine, highlighting the chemical's importance in food safety and quality control (Francis, 2006).
Urease Inhibitors in Medical Applications
Urease, the enzyme catalyzing urea hydrolysis, is implicated in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The development of various groups of urease inhibitors, including hydroxamic acids, phosphoramidates, urea derivatives, and heterocyclic compounds, signifies the potential of urea derivatives in treating these infections. Acetohydroxamic acid is the only clinically used compound for urinary tract infections via urease inhibition, although it has severe side effects. This highlights the potential for further exploration and development of urease inhibitors for medical applications (Kosikowska & Berlicki, 2011).
Synthesis and Biological Significance of 1,4-Diazepines
1,4-Diazepines, which are structurally related to the compound , exhibit a wide range of biological activities and are of significant medicinal importance. Researchers actively engage in synthesizing, characterizing, and evaluating the biological properties of 1,4-diazepines. These compounds are associated with various biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer, indicating their potential use in pharmaceutical industries (Rashid et al., 2019).
Propriétés
IUPAC Name |
1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(2-propylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O3/c1-3-13-24-15-8-11-20-28(24)35-34(41)37-32-33(40)38(22-30(39)26-18-9-7-14-23(26)2)29-21-12-10-19-27(29)31(36-32)25-16-5-4-6-17-25/h4-12,14-21,32H,3,13,22H2,1-2H3,(H2,35,37,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQADFPGDTKTNIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)


![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)


![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)

![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)

![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)

![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)